molecular formula C10H11NO6 B8254438 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester

Cat. No.: B8254438
M. Wt: 241.20 g/mol
InChI Key: GUYNSPSCFTUALS-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester is an organic compound belonging to the nitrobenzoic acid family. It is characterized by its molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol . This compound is known for its unique structural properties, which include a hydroxyl group, a methoxy group, and a nitro group attached to a benzoic acid ethyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester typically involves the esterification of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. This process can be achieved through the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. Its combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-8(12)9(16-2)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYNSPSCFTUALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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